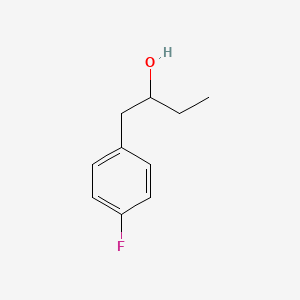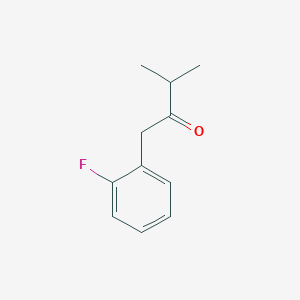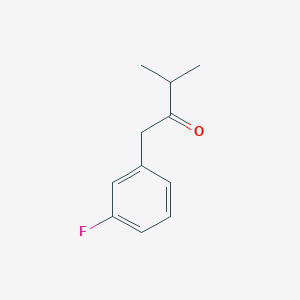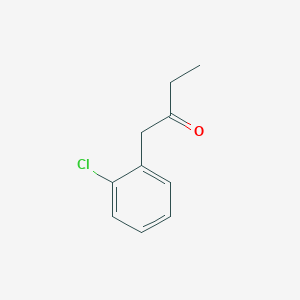
1-(4-Methoxy-3-methylphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)-1-propanol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is a phenylpropanol derivative, characterized by a phenyl ring substituted with a methoxy group and a methyl group, and a propyl alcohol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-3-methylphenol with propyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation and recrystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromyl chloride or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields 1-(4-methoxy-3-methylphenyl)-1-propanone.
Reduction: Reduction reactions can produce this compound as the major product.
Substitution: Substitution reactions can lead to the formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)-1-propanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-3-methylphenyl)-1-propanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also interact with specific enzymes or receptors involved in inflammatory processes.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-1-propanol
1-(3-methylphenyl)-1-propanol
1-(4-methoxy-3-methylphenyl)-2-methyl-1-propanone
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQZGGYRWBWLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














